(2-Propoxypropyl)amine hydrochloride

Description

BenchChem offers high-quality (2-Propoxypropyl)amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Propoxypropyl)amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

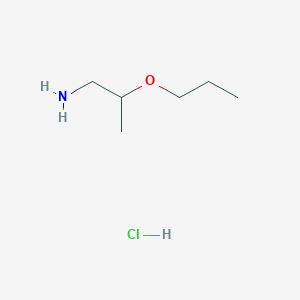

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-propoxypropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-3-4-8-6(2)5-7;/h6H,3-5,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBGWMZPZTZZRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(C)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60700635 | |

| Record name | 2-Propoxypropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883533-22-0 | |

| Record name | 2-Propoxypropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Weight of (2-Propoxypropyl)amine Hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides a detailed exploration of the molecular weight of (2-Propoxypropyl)amine hydrochloride, covering its theoretical calculation, experimental verification, and profound significance in scientific applications.

Introduction: Defining (2-Propoxypropyl)amine Hydrochloride

(2-Propoxypropyl)amine hydrochloride is the salt form of the parent amine, (2-Propoxypropyl)amine. The formation of a hydrochloride salt is a common strategy in pharmaceutical development to improve the solubility and stability of amine-containing compounds. Understanding the precise molecular characteristics of this salt, centered around its molecular weight, is fundamental for its application in research and development.

The structure consists of a propoxy group attached to a propyl amine chain at the second carbon. The hydrochloride salt is formed by the reaction of the amine group with hydrochloric acid.

Theoretical Molecular Weight: The Foundation of Purity

The theoretical molecular weight is an absolute value calculated from the molecular formula and the atomic masses of its constituent elements. This value is the bedrock against which all experimental measurements are compared and is crucial for stoichiometric calculations.

Molecular Formula Determination

The first step is to establish the correct molecular formula. The parent amine, (2-Propoxypropyl)amine, has a structure that can be deduced from its name, leading to the formula C₆H₁₅NO. The hydrochloride salt is formed by the addition of one molecule of hydrochloric acid (HCl).

-

Parent Amine: (2-Propoxypropyl)amine

-

Chemical Formula of Parent Amine: C₆H₁₅NO

-

Formation of Hydrochloride Salt: C₆H₁₅NO + HCl → [C₆H₁₆NO]⁺Cl⁻

-

Final Molecular Formula: C₆H₁₆ClNO

Calculation from Atomic Masses

Using the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC), the molecular weight is calculated as follows:

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 6 | 12.011 | 72.066 |

| Hydrogen (H) | 16 | 1.008 | 16.128 |

| Chlorine (Cl) | 1 | 35.453 | 35.453 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 1 | 15.999 | 15.999 |

| Total | 153.653 g/mol |

Therefore, the theoretical molecular weight of (2-Propoxypropyl)amine hydrochloride is 153.65 g/mol . This calculated value is the cornerstone for preparing solutions of known concentration and for quantitative analysis.

Experimental Verification: Bridging Theory and Practice

While the theoretical molecular weight is a fixed value, its experimental verification is essential to confirm the identity and purity of a synthesized or supplied compound. Several analytical techniques can be employed for this purpose.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the mass-to-charge ratio (m/z) of ions. It is the most direct method for confirming molecular weight.

Causality of Experimental Choice: For a salt like (2-Propoxypropyl)amine hydrochloride, electrospray ionization (ESI) is the preferred technique. ESI is a soft ionization method that typically causes the salt to dissociate in solution, allowing the protonated parent amine (the cation) to be observed.

Expected Observation: In positive-ion mode ESI-MS, the instrument would detect the [C₆H₁₆NO]⁺ cation. The expected m/z value would correspond to the mass of the free amine plus a proton (H⁺).

-

Mass of free amine (C₆H₁₅NO): 117.19 g/mol [1]

-

Mass of proton (H⁺): ~1.007 g/mol

-

Expected m/z: ~118.197

The absence of a peak at 153.65 and the presence of a strong signal at ~118.2 confirms the identity of the amine portion of the salt.

Titration

Acid-base titration can be used to determine the equivalent weight of the amine hydrochloride.

Causality of Experimental Choice: As an amine salt, this compound will behave as a weak acid in solution. It can be titrated with a strong base, such as sodium hydroxide (NaOH), allowing for the determination of its concentration and, by extension, its equivalent weight. For a monohydrochloride salt, the equivalent weight is equal to the molecular weight.

Workflow for Molecular Weight Verification

Caption: Workflow for the determination and verification of molecular weight.

Significance in Research and Drug Development

An accurate molecular weight is not merely a physical constant; it is a critical parameter that influences nearly every aspect of the development pipeline.[2][3]

-

Stoichiometry and Solution Preparation: All quantitative experiments rely on the accurate preparation of solutions. Using the correct molecular weight is essential for achieving the desired molar concentration, which directly impacts reaction kinetics, dose-response studies, and formulation development.

-

Pharmacokinetics (ADME): Molecular weight is a key determinant in a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2] Compounds with lower molecular weights (typically <500 g/mol ) often exhibit better membrane permeability and oral bioavailability, a principle encapsulated in guidelines like Lipinski's Rule of Five.[2]

-

Analytical Chemistry: In techniques like GC/MS and LC/MS, the molecular weight is used to identify compounds.[3] It is also fundamental for calculating purity and quantifying related substances.

-

Drug Formulation and Delivery: The molecular weight impacts a compound's solubility and dissolution rate, which are critical factors in designing an effective drug delivery system, be it an oral tablet or an injectable solution.[2]

Relationship of Molecular Weight to Key R&D Parameters

Caption: The central role of molecular weight in research and development.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol outlines the precise steps for preparing a standard solution, a common task where molecular weight accuracy is paramount.

Objective: To prepare 100 mL of a 10.0 mM stock solution of (2-Propoxypropyl)amine hydrochloride.

Materials:

-

(2-Propoxypropyl)amine hydrochloride (MW: 153.65 g/mol )

-

Analytical balance (4-decimal place)

-

100 mL Class A volumetric flask

-

Deionized water (or other appropriate solvent)

-

Spatula and weigh boat

Procedure:

-

Calculate Required Mass:

-

Moles = Concentration (M) × Volume (L)

-

Moles = 0.0100 mol/L × 0.100 L = 0.00100 mol

-

Mass (g) = Moles × Molecular Weight ( g/mol )

-

Mass = 0.00100 mol × 153.65 g/mol = 0.15365 g

-

Therefore, you need to weigh 153.7 mg.

-

-

Weighing the Compound:

-

Place a clean, dry weigh boat on the analytical balance and tare it.

-

Carefully add (2-Propoxypropyl)amine hydrochloride to the weigh boat until the balance reads as close to 0.1537 g as possible. Record the exact mass.

-

-

Dissolution:

-

Carefully transfer the weighed powder into the 100 mL volumetric flask.

-

Add approximately 50-70 mL of the chosen solvent (e.g., deionized water) to the flask.

-

Swirl the flask gently (or sonicate if necessary) until all the solid has completely dissolved.

-

-

Final Dilution:

-

Once dissolved, add more solvent to the flask until the bottom of the meniscus reaches the calibration mark on the neck of the flask.

-

Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

-

-

Recalculate Final Concentration:

-

Use the actual mass recorded in Step 2 to calculate the precise molarity of the stock solution.

-

Example: If the actual mass was 0.1542 g:

-

Molarity = (0.1542 g / 153.65 g/mol ) / 0.100 L = 0.010036 M or 10.04 mM.

-

Self-Validation: The accuracy of this protocol is validated by the precise recalculation of the final concentration based on the actual mass weighed. This ensures traceability and accuracy in all subsequent experiments.

Conclusion

The molecular weight of (2-Propoxypropyl)amine hydrochloride (153.65 g/mol ) is a fundamental parameter that serves as the starting point for its scientific use. From theoretical calculations to experimental verification and practical application, a precise understanding of this value is indispensable for ensuring the accuracy, reproducibility, and success of research and drug development activities. This guide has provided the core knowledge, practical workflows, and scientific reasoning necessary for professionals working with this compound.

References

- Durrant Lab. Molecular weight - MolModa Documentation.

- MolModa. Molecular weight (MW): Significance and symbolism. (2024).

- Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Isopropoxypropylamine. (2025).

- The Influence of Molecular Size on Drug Absorption: A Comprehensive Overview. (n.d.).

Sources

Technical Guide: (2-Propoxypropyl)amine Hydrochloride

The following is an in-depth technical guide on (2-Propoxypropyl)amine Hydrochloride , structured for researchers and drug development professionals.

Executive Summary

(2-Propoxypropyl)amine Hydrochloride (IUPAC: 2-propoxypropan-1-amine hydrochloride) is a specialized aliphatic ether amine used primarily as a molecular scaffold in medicinal chemistry and advanced organic synthesis.[1][2] Characterized by its branched ether structure, it serves as a critical intermediate for introducing increased lipophilicity and metabolic stability into drug candidates.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and applications in pharmaceutical development.[1]

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9]

Nomenclature and Identification

This compound is distinct from its isomer, 3-propoxypropylamine (linear), and N-isopropylpropylamine.[1] The "2-propoxy" designation indicates a branched architecture where the propoxy ether linkage is located at the chiral center of the propyl chain relative to the amine.[1]

| Parameter | Detail |

| Common Name | (2-Propoxypropyl)amine Hydrochloride |

| IUPAC Name | 2-Propoxypropan-1-amine hydrochloride |

| CAS Number | 883533-22-0 |

| PubChem CID | Not assigned a unique parent CID; refer to structure |

| Molecular Formula | C₆H₁₅NO[1][3] · HCl |

| Molecular Weight | 153.65 g/mol (Salt); 117.19 g/mol (Free Base) |

| SMILES (Free Base) | CCCOC(C)CN |

| InChI Key | Derivative ofJBIKEQDMJSSOEM (Isomer dependent) |

Structural Analysis

The molecule features a primary amine group separated from a propyl ether moiety by a branched carbon chain.[1] This structural motif (R-O-CH(CH3)-CH2-NH2) imparts unique steric properties compared to linear ether amines, influencing binding affinity in receptor-ligand interactions.[1]

Key Structural Features:

-

Primary Amine: Nucleophilic center for amide coupling, reductive amination, or sulfonylation.[1]

-

Ether Linkage: Increases solubility in organic solvents and acts as a hydrogen bond acceptor.[1]

-

Chiral Center: The C2 carbon is chiral; commercial supplies are typically racemic unless specified as (R)- or (S)-enantiomers.[1]

Synthetic Routes & Manufacturing

The synthesis of (2-Propoxypropyl)amine typically follows a pathway designed to establish the ether linkage before amine generation to prevent side reactions.[1]

Primary Synthetic Pathway (Nucleophilic Substitution)

A robust method involves the ring-opening of a cyclic sulfate or activated alcohol, followed by amination.[1]

Step-by-Step Protocol:

-

Ether Formation: Reaction of 1-halo-2-propanol (or propylene oxide under specific conditions) with 1-propanol to form the intermediate ether alcohol, 2-propoxypropan-1-ol.[1]

-

Note: Regioselectivity is critical here to avoid the 1-propoxypropan-2-ol isomer.[1]

-

-

Activation: Conversion of the hydroxyl group to a leaving group (Mesylate/Tosylate).[1]

-

Amination: Nucleophilic displacement using sodium azide (

) followed by catalytic hydrogenation ( -

Salt Formation: Treatment with anhydrous HCl in dioxane/ether to precipitate the hydrochloride salt.[1]

Visualization of Synthesis Workflow

[1]

Applications in Drug Development[4][12]

Medicinal Chemistry Scaffold

(2-Propoxypropyl)amine is utilized as a "linker" or "tail" moiety in small molecule drug discovery.[1] Its specific applications include:

-

GPCR Ligands: The ether chain provides flexibility and lipophilicity, often used to occupy hydrophobic pockets in G-Protein Coupled Receptors (e.g., histamine or dopamine receptors).[1]

-

Kinase Inhibitors: Used to solubilize hinge-binding motifs.[1]

-

Local Anesthetics: Structural analog to pramoxine-type ethers, potentially modulating sodium channels.[1]

Bioisosterism

The 2-propoxypropyl group serves as a bioisostere for:

-

Isobutyl groups (adding polarity via the oxygen).[1]

-

Linear pentyl chains (reducing metabolic liability at the terminal positions).[1]

Handling, Safety, and Stability

GHS Classification (Self-Validating)

As an amine hydrochloride, this compound should be treated as a potential irritant.[1]

-

Signal Word: Warning

-

Hazard Statements:

Stability Protocol

-

Hygroscopicity: Amine HCl salts are often hygroscopic.[1] Store in a desiccator.

-

Storage: Keep at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis over extended periods.

Analytical Characterization

To validate the identity of (2-Propoxypropyl)amine HCl, the following analytical parameters must be met.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

Mass Spectrometry

Experimental Protocol: Amide Coupling

A standard procedure for utilizing this building block in lead optimization.

-

Preparation: Dissolve Carboxylic Acid substrate (1.0 equiv) in DMF.

-

Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 mins at RT.[1]

-

Addition: Add (2-Propoxypropyl)amine HCl (1.1 equiv).

-

Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[1]

-

Workup: Dilute with EtOAc, wash with 1N HCl, sat.

, and brine.[1] Dry over -

Validation: Verify product mass (

).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 883533-22-0. Retrieved from [Link]

Sources

Technical Guide: Physical Properties & Characterization of 1-Amino-2-Propoxypropane Hydrochloride

The following is an in-depth technical guide on the physical properties, characterization, and handling of 1-amino-2-propoxypropane hydrochloride .

Executive Summary

1-Amino-2-propoxypropane hydrochloride (CAS: 883533-22-0 / 1211479-13-8) is a specialized ether-amine salt used primarily as a building block in medicinal chemistry and organic synthesis. Structurally, it consists of a propyl chain substituted with a primary amine at the C1 position and a propoxy ether group at the C2 position, stabilized as a hydrochloride salt.

This compound belongs to the class of

Key Technical Specifications:

-

IUPAC Name: 2-propoxypropan-1-amine hydrochloride

-

Molecular Formula:

-

Molecular Weight: 153.65 g/mol

-

Physical State: White to off-white crystalline solid (Standard conditions)

Chemical Identity & Structural Analysis[1][2][3][4][5]

Understanding the precise connectivity is crucial for interpreting spectroscopic data and predicting reactivity.

Structural Identifiers

| Parameter | Detail |

| Common Name | 1-Amino-2-propoxypropane HCl |

| Synonyms | 2-Propoxypropan-1-amine hydrochloride; (2-Propoxypropyl)amine HCl |

| CAS Number | 883533-22-0 (General); 1211479-13-8 (Specific Isomer/Salt) |

| SMILES (Free Base) | CCCOC(C)CN |

| InChI Key | UTOXFQVLOTVLSD-UHFFFAOYSA-N (Free Base Analog) |

Structural Features

-

Chiral Center: The C2 carbon (bearing the propoxy group and methyl group) is chiral. Unless specified as (R) or (S), the commercial material is typically a racemate.

-

Ether Linkage: The C2-O-Propyl ether bond is chemically stable under standard acidic and basic conditions, providing a robust linker.

-

Primary Amine: The C1-amino group is the reactive center, existing as the ammonium cation (

) in the salt form.

Figure 1: Connectivity map highlighting the functional groups responsible for the compound's amphiphilic properties.

Solid-State & Physical Properties

As a hydrochloride salt of a low-molecular-weight amine, the physical properties are dominated by ionic lattice forces.

Predicted & Observed Properties

Note: Specific experimental values for this exact CAS are sparse in public literature. The data below synthesizes standard properties for homologous

| Property | Value / Range | Mechanistic Insight |

| Appearance | White crystalline powder | Ionic lattice formation prevents liquid state at RT. |

| Melting Point | 110°C – 145°C (Predicted) | Lower than simple alkyl amines due to the flexibility of the ether chain disrupting packing. |

| Solubility (Water) | > 100 mg/mL (High) | The ionic ammonium headgroup dominates solvation. |

| Solubility (Organic) | Soluble in MeOH, EtOH, DMSO.Insoluble in Hexane, Et2O. | The salt form restricts solubility in non-polar solvents. |

| Hygroscopicity | Moderate to High | Ether oxygens can accept H-bonds from water; the salt is ionic. |

| pKa (Conjugate Acid) | ~9.5 – 10.5 | Typical for primary alkyl amines; slightly lowered by the inductive effect of the |

Hygroscopicity & Handling

Critical Warning: Like many amine hydrochlorides, this compound is likely hygroscopic .

-

Mechanism: The chloride ion and the ammonium protons readily coordinate with atmospheric moisture.

-

Impact: Absorption of water leads to "clumping" or deliquescence, which alters the effective molecular weight (weighing errors) and can hydrolyze sensitive reagents in subsequent reactions.

Analytical Characterization

To validate the identity and purity of 1-amino-2-propoxypropane hydrochloride, the following spectroscopic signatures should be confirmed.

Nuclear Magnetic Resonance (NMR)

Solvent: Deuterated Methanol (

-

-NMR Signals:

-

Propyl Methyl (

): Triplet, -

Backbone Methyl (

on C2): Doublet, -

Propyl Methylene (

): Multiplet, -

Ether Methylene (

): Triplet, -

Chiral Methine (

): Multiplet, -

Aminomethyl (

): Multiplet/Doublet of doublets,

-

Infrared Spectroscopy (FT-IR)

-

Ammonium (

): Broad, strong band between 2800 – 3200 cm⁻¹ . -

Ether (

): Strong stretching vibration near 1050 – 1150 cm⁻¹ . -

Alkane (

): Sharp peaks at 2900 – 2980 cm⁻¹ .

Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI+).

-

Expected Ion:

(Free base mass + 1). -

m/z Calculation:

-

Free Base MW: 117.19 g/mol .

-

Observed m/z: 118.2 .

-

Stability & Storage Protocol

The stability of 1-amino-2-propoxypropane hydrochloride is generally high due to the salt formation, but environmental factors must be controlled.

Thermal Stability

-

Stable at room temperature (

). -

Decomposition: Avoid temperatures >150°C, where HCl loss or elimination reactions (Hofmann-like) might occur.

Storage Decision Tree

The following workflow ensures long-term integrity of the reagent.

Figure 2: Protocol for minimizing hydrolysis and deliquescence risks during storage.

Synthesis Context & Purity Implications[6]

Researchers synthesizing or sourcing this compound should be aware of common impurities that affect physical properties.

-

Residual Alcohol: The precursor 1-propoxy-2-propanol may remain. This lowers the melting point and appears as extra signals in NMR (

). -

Isomeric Impurity: The regioisomer 2-amino-1-propoxypropane may form if the epoxide ring-opening step in synthesis was not regioselective.

-

Water Content: As noted, water is a common contaminant. Quantify via Karl Fischer titration if stoichiometry is critical.

Experimental Validation of Purity

-

Melting Point Depression: A wide melting range (>3°C) indicates impurities or wetness.

-

Elemental Analysis: Check %C, %H, %N. Deviations >0.4% suggest hydration or salt stoichiometry issues (e.g., hemi-hydrochloride).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118704255, 2-Propoxypropan-1-amine hydrochloride. Retrieved from [Link]

-

NIST Chemistry WebBook. 2-Propanol, 1-propoxy- (Precursor Data). Retrieved from [Link][1]

Sources

The Medicinal Chemist’s Guide to Ether-Amine Building Blocks

Executive Summary: The Solubility-Permeability Nexus

In modern drug discovery, the ether-amine motif (R-O-CH₂-CH₂-NR'₂) represents a critical "Goldilocks" zone. Pure alkyl chains often suffer from high lipophilicity (LogP > 5) and metabolic liability, while pure polar chains (like peptides) struggle with membrane permeability.

Ether-amines bridge this gap by exploiting two fundamental physicochemical phenomena:

-

The Oxygen Effect (pKa Modulation): The inductive electron-withdrawing nature of the ether oxygen lowers the pKa of the proximal amine, reducing ionization at physiological pH and enhancing passive permeability.

-

The Gauche Effect: Stereoelectronic interactions between the oxygen and nitrogen lone pairs pre-organize the molecule into specific conformations, reducing the entropic penalty upon protein binding.

This guide provides a technical roadmap for selecting, synthesizing, and applying ether-amine building blocks in lead optimization and PROTAC linker design.

Physicochemical Mechanics

The "Oxygen Effect" on Basicity

The strategic placement of an ether oxygen relative to a basic amine is a precision tool for tuning LogD.

| Motif Structure | Approx. pKa (Conjugate Acid) | ∆pKa vs Alkyl | Physiological State (pH 7.4) |

| Alkyl-Amine (R-CH₂-CH₂-NH₂) | ~10.5 | 0 | >99.9% Ionized (Cationic) |

| ~9.3 | -1.2 | ~98% Ionized | |

| ~9.8 | -0.7 | ~99% Ionized | |

| Morpholine (Cyclic Ether-Amine) | ~8.3 | -2.2 | ~89% Ionized |

| Oxetanyl-Amine (3-amino-oxetane) | ~6.2 | -4.3 | ~6% Ionized (Mostly Neutral) |

Key Insight: By shifting the pKa from ~10.5 to ~8.3 (e.g., using a morpholine or

The Gauche Effect in Conformation

Unlike alkyl chains which prefer an anti (180°) conformation to minimize steric clash, 1,2-heteroatom systems (O-C-C-N) often prefer a gauche (60°) conformation.

-

Mechanism: Hyperconjugation between the

orbital and the -

Application: If your binding pocket requires a "bent" linker, an ethyl-ether chain will pre-organize into that shape, improving potency (

).

Strategic Building Block Classes

Class A: The "Solubility Engines" (Cyclic)

-

Morpholines: The industry standard. Metabolic stability is high, but the oxygen can be a hydrogen bond acceptor (HBA) liability if the pocket is hydrophobic.

-

Oxa-azaspirocycles: (e.g., 2-oxa-6-azaspiro[3.3]heptane). These are rigid, low-lipophilicity isosteres of morpholine. They offer a distinct vector for exit vectors and often show superior metabolic stability due to the quaternary spiro-carbon blocking oxidation.

Class B: The "Linker Units" (Linear)

-

PEG-Diamines: Standard for PROTACs. High solubility but can suffer from oxidative degradation.

-

Alkoxy-Amines: Short ether chains used to extend reach in kinase inhibitors (e.g., extending into the solvent front).

Visualizing the Design Logic

The following diagram illustrates the decision tree for selecting an ether-amine building block based on lead optimization issues.

Figure 1: Decision matrix for integrating ether-amine motifs during Lead Optimization.

Experimental Protocols

Protocol A: Robust Reductive Amination of Ether-Aldehydes

Context: Attaching a solubilizing ether-amine tail to a core scaffold. This protocol is optimized for hindered amines or sensitive ether linkages.

Reagents:

-

Amine Core (1.0 equiv)

-

Ether-Aldehyde Building Block (e.g., 2-methoxyacetaldehyde) (1.2 - 1.5 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic to 1.0 equiv)

Step-by-Step Workflow:

-

Imine Formation: In a flame-dried vial, dissolve the Amine Core in anhydrous DCM (0.1 M). Add the Ether-Aldehyde.

-

Acid Activation: Add Acetic Acid. Critical: If the amine is basic, add enough acid to buffer the solution to pH ~5-6. Stir for 30-60 minutes at Room Temperature (RT).

-

Why? STAB reduces imines faster than aldehydes, but imine formation is acid-catalyzed. Pre-forming the imine prevents direct reduction of the aldehyde to the alcohol.

-

-

Reduction: Cool to 0°C. Add STAB in one portion. Allow to warm to RT and stir for 2-16 hours.

-

Validation: Monitor by LCMS. Look for the M+1 of the product. If the M+1 of the alcohol (aldehyde reduction) appears, the imine formation was too slow (add more acid next time or use Ti(OiPr)4 as a dehydrating agent).

-

-

Quench: Quench with saturated aqueous NaHCO₃.

-

Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography. Ether-amines often streak on silica; add 1% NH₄OH or Et₃N to the eluent.

Protocol B: Synthesis of PROTAC Linkers (Mitsunobu Etherification)

Context: Creating a specific ether linkage between a Halo-tag ligand and an E3 ligase binder.

Reagents:

-

Phenol/Hydroxy-Ligand (1.0 equiv)

-

N-Boc-Amino-Alcohol Linker (1.2 equiv)

-

Triphenylphosphine (PPh₃) (1.5 equiv)

-

DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

-

Solvent: Anhydrous THF or Toluene.

Step-by-Step Workflow:

-

Complexation: Dissolve Phenol, Linker, and PPh₃ in anhydrous THF (0.1 M) under N₂. Cool to 0°C.

-

Addition: Add DIAD dropwise over 10-15 minutes. The solution will turn yellow/orange.

-

Why dropwise? To control the exotherm and prevent side reactions of the betaine intermediate.

-

-

Reaction: Stir at 0°C for 30 mins, then warm to RT. Stir overnight.

-

Troubleshooting: If conversion is low, heat to 50°C. If the alcohol is sterically hindered (e.g., secondary alcohol on a linker), use ADDP/PBu₃ instead of DIAD/PPh₃ for a more powerful activation.

Case Study: PROTAC Linker Design

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker is not just a connector; it determines the physicochemical profile.[2]

Comparative Analysis: Alkyl vs. PEG (Ether-Amine) Linkers

| Feature | Alkyl Chain Linker | PEG (Ether-Amine) Linker |

| Conformation | Flexible, hydrophobic collapse | Flexible, solvated (water shell) |

| Solubility | Low (Lipophilic) | High (Hydrophilic) |

| Permeability | High (Passive diffusion) | Moderate (Polar Surface Area penalty) |

| Metabolism | Oxidative metabolism (CYP) | Potential for chain shortening |

| Recommendation | Use for intracellular targets requiring high permeability. | Use for solvent-exposed areas to improve formulation. |

Visualizing the Linker Effect (Graphviz):

Figure 2: Impact of linker composition on PROTAC physicochemical properties.

References

-

The Gauche Effect in Medicinal Chemistry

- Source: Stereoelectronics.org / Wikipedia

- Context: Explains the preference for gauche conformation in O-C-C-N systems due to hyperconjug

-

URL:[Link]

-

pKa of Amines in Drug Discovery

-

PROTAC Linker Design: Alkyl vs PEG

-

Morpholine and Piperazine in Medicinal Chemistry

- Emerging Building Blocks Source: Enamine Ltd. Context: Discussion on spirocyclic and bicyclic ether-amines as modern isosteres.

Sources

- 1. Gauche_effect [chemeurope.com]

- 2. chempep.com [chempep.com]

- 3. drughunter.com [drughunter.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 6. precisepeg.com [precisepeg.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Building Blocks for Drug Design Programmes [pharmaceutical-technology.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. preprints.org [preprints.org]

Solubility Profiling of (2-Propoxypropyl)amine Hydrochloride: A Technical Guide

The following technical guide details the solubility characteristics, determination protocols, and physicochemical behavior of (2-Propoxypropyl)amine hydrochloride .

Executive Summary & Compound Identity

(2-Propoxypropyl)amine hydrochloride is a primary amine salt featuring a propyl ether linkage on the beta-carbon relative to the amine group. This structural motif imparts unique amphiphilic properties—combining the high water solubility typical of amine salts with increased lipophilicity from the propoxy chain compared to simple alkyl amines.

This guide provides a predicted solubility profile based on structural analogs (e.g., 2-methoxy-1-propanamine hydrochloride) and details the standard operating procedures (SOPs) required to empirically validate these values for drug development and synthesis optimization.

Chemical Identity

| Property | Detail |

| Chemical Name | (2-Propoxypropyl)amine hydrochloride |

| CAS Number | 883533-22-0 |

| Molecular Formula | C₆H₁₅NO[1][2] · HCl |

| Molecular Weight | 153.65 g/mol (Salt) / 117.19 g/mol (Free Base) |

| Physical State | White to off-white hygroscopic crystalline solid |

| Structure | CH₃-CH(O-CH₂-CH₂-CH₃)-CH₂-NH₂ · HCl |

Solubility Data Profile (Predicted)

Note: The values below are estimated based on Structure-Property Relationships (SPR) of homologous ether-amine salts. Empirical validation using Protocol A (Section 3) is required for regulatory submission.

Table 1: Estimated Saturation Solubility at 25°C

| Solvent System | Predicted Solubility (mg/mL) | Classification | Mechanistic Rationale |

| Water (pH 7.0) | > 500 mg/mL | Freely Soluble | Ionic dissociation of HCl salt; H-bonding at ether oxygen. |

| Methanol | > 200 mg/mL | Freely Soluble | High dielectric constant supports ion separation; favorable solvation. |

| Ethanol | > 100 mg/mL | Soluble | Good solubility, though slightly reduced compared to MeOH due to alkyl chain length. |

| Dichloromethane (DCM) | 10 - 50 mg/mL | Sparingly Soluble | Soluble via ion-pairing mechanisms; useful for extraction from aqueous phases. |

| Acetone | < 10 mg/mL | Slightly Soluble | Poor solvation of chloride ions; potential for oiling out. |

| Hexane / Heptane | < 0.1 mg/mL | Insoluble | Non-polar solvent cannot overcome crystal lattice energy of the salt. |

Table 2: pH-Dependent Solubility Behavior

| pH Condition | State | Solubility Trend |

| pH 1.0 - 6.0 | Cationic (R-NH₃⁺) | High. Fully ionized form dissolves readily in aqueous media. |

| pH 7.0 - 9.0 | Equilibrium | Variable. Solubility decreases as pH approaches pKa (~9.5 - 10.0). |

| pH > 10.0 | Neutral (R-NH₂) | Low (Phase Separation). The free base is likely a liquid oil that separates from water. |

Experimental Protocols for Solubility Determination

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Standard: OECD Guideline 105

Objective: Determine the thermodynamic saturation solubility in water and organic solvents.

-

Preparation: Weigh ~100 mg of (2-Propoxypropyl)amine HCl into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Water, PBS, Ethanol).

-

Equilibration:

-

Seal the vial tightly (Parafilm over cap) to prevent solvent evaporation.

-

Agitate at 25°C ± 0.5°C for 24 hours using an orbital shaker (200 rpm).

-

Check: If the solid dissolves completely, add more solid until a suspension persists.

-

-

Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF syringe filter (pre-saturated).

-

Quantification:

-

Dilute the supernatant with Mobile Phase.

-

Analyze via HPLC-UV (low wavelength ~210 nm due to lack of chromophore) or LC-MS/CAD (Charged Aerosol Detector).

-

Alternative: For non-chromophoric salts, use Gravimetric Analysis (evaporate solvent and weigh residue), correcting for residual solvent water content.

-

Protocol B: pH-Solubility Profiling (Potentiometric Titration)

Objective: Determine the intrinsic solubility (

-

Dissolution: Dissolve 10 mg of the salt in 10 mL of 0.1 M HCl (fully protonated start).

-

Titration: Titrate with 0.1 M NaOH standardized solution while monitoring pH.

-

Detection: Monitor turbidity (via UV-Vis probe at 500 nm) or Tyndall effect.

-

Onset of Precipitation: The pH at which the solution becomes cloudy indicates the limit of solubility for the free base species.

-

Mechanistic Analysis & Visualization

Solubility Equilibrium Workflow

The following diagram illustrates the dynamic equilibrium between the solid salt, the dissolved ions, and the pH-dependent free base formation.

Caption: Figure 1: Solubility equilibrium showing the transition from solid salt to dissolved ions and the pH-dependent shift to the lipophilic free base.

Structural Impact on Solubility

-

Ether Oxygen Effect: The propoxy ether oxygen acts as a hydrogen bond acceptor. This increases water solubility compared to a pure alkyl chain (e.g., hexylamine) by disrupting the hydrophobic hydration shell.

-

Chloride Counterion: The chloride ion is a "structure-breaker" in water, facilitating the dissolution of the cationic amine.

-

Hygroscopicity: The combination of the charged ammonium center and the ether oxygen makes the solid highly hygroscopic.

-

Critical Handling Note: Weighing must be performed in a humidity-controlled environment (< 30% RH) or a glovebox to prevent mass errors due to water uptake.

-

References

-

OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility. Organization for Economic Cooperation and Development. Link

-

Amerigo Scientific. (n.d.). (2-Propoxypropyl)amine hydrochloride Product Page. Retrieved February 15, 2026. Link

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pH-dependent solubility profiling).

-

PubChem. (n.d.). Compound Summary for Amine Hydrochlorides (General Class). National Library of Medicine. Link

Sources

Comparative Technical Analysis: (2-Propoxypropyl)amine vs. 2-Isopropoxyethylamine

[1]

Executive Summary

In medicinal chemistry and lead optimization, the precise selection of ether-amine linkers is critical for modulating solubility, metabolic stability, and steric fit.[1] While (2-Propoxypropyl)amine (PPA) and 2-Isopropoxyethylamine (IPAE) share a molecular formula class and functional motifs (primary amine, ether linkage), they represent distinct structural strategies.[1]

-

2-Isopropoxyethylamine (IPAE) is an achiral , linear-spacer molecule often used to introduce a flexible, moderate-lipophilicity tail.[1]

-

(2-Propoxypropyl)amine (PPA) is a chiral , branched-spacer molecule.[1] Its beta-branching provides increased steric bulk near the amine, potentially influencing metabolic deamination rates and receptor binding selectivity.[1]

This guide delineates their structural divergence, physicochemical properties, and synthetic pathways to support evidence-based selection in drug design.[1]

Chemical Identity & Structural Divergence[1]

The core difference lies in the arrangement of the carbon backbone and the location of the ether linkage relative to the amine.[1]

Identification Data[1][2]

| Feature | 2-Isopropoxyethylamine (IPAE) | (2-Propoxypropyl)amine (PPA) |

| CAS Number | 81731-43-3 (Free base) | 883533-22-0 (HCl salt)* |

| IUPAC Name | 2-(Propan-2-yloxy)ethan-1-amine | 2-Propoxypropan-1-amine |

| Molecular Formula | ||

| Molecular Weight | 103.16 g/mol | 117.19 g/mol |

| Chirality | Achiral | Chiral (Stereocenter at C2) |

| Backbone | Ethyl ( | Propyl ( |

*Note: PPA is frequently supplied as a hydrochloride salt to ensure stability.[1] The CAS 883533-22-0 refers to the HCl salt form common in catalog supplies.[1]

Structural Visualization[1]

The following diagram contrasts the linear vs. branched topology of the two compounds.

Figure 1: Structural comparison highlighting the ethyl spacer of IPAE versus the methylated (branched) spacer of PPA.[1]

Physicochemical Properties & Mechanistic Implications[1]

The structural variations translate into distinct physicochemical behaviors relevant to pharmacokinetics (PK).

Comparative Properties Table

| Property | IPAE | PPA | Mechanistic Impact |

| LogP (Est.) | ~0.3 - 0.5 | ~0.8 - 1.1 | PPA is more lipophilic due to the extra methylene group ( |

| pKa (Amine) | ~8.9 - 9.1 | ~8.8 - 9.0 | Both are slightly less basic than pure alkylamines due to the inductive effect (-I) of the |

| Boiling Point | ~120°C | ~135-140°C | Higher MW and surface area of PPA increases boiling point.[1] |

| Steric Bulk | Low (Linear spacer) | Moderate (Methyl branch) | The |

Causality in Drug Design[1]

-

Solubility vs. Permeability: IPAE is preferred when water solubility is the limiting factor.[1] PPA is superior when passive membrane permeability needs enhancement without adding significant aromatic bulk.[1]

-

Metabolic Stability: Primary amines are susceptible to oxidative deamination.[1] The branching in PPA (specifically the methyl group on the carbon carrying the ether) can sterically shield the adjacent amine environment or alter the binding trajectory in metabolic enzymes, potentially extending half-life compared to the linear IPAE.[1]

Synthesis & Manufacturing Workflows

Understanding the synthetic origin is crucial for assessing impurity profiles and scalability.[1]

2-Isopropoxyethylamine (IPAE) Synthesis

The standard industrial route involves the ethoxylation of isopropyl alcohol followed by amination.[1]

-

Etherification: Isopropyl alcohol reacts with ethylene oxide (EO) to form 2-isopropoxyethanol (CAS 109-59-1).[1]

-

Reductive Amination: The alcohol is converted to the amine via catalytic amination (NH3/H2/Catalyst).[1]

(2-Propoxypropyl)amine (PPA) Synthesis

PPA synthesis is more complex due to regioselectivity issues with propylene oxide (PO).[1]

-

Ring Opening: Reaction of n-propanol with propylene oxide.[1]

-

Challenge: Nucleophilic attack can occur at C1 (major) or C2 (minor).[1]

-

To obtain 2-propoxypropan-1-amine (the structure defined by CAS 883533-22-0), one typically requires a specific synthetic route, such as the reduction of 2-propoxypropionamide or nucleophilic substitution on a defined precursor like 1-chloro-2-propoxypropane.[1]

-

Note: The "Jeffamine" route (PO + Ammonia) typically yields the isomer 1-propoxy-2-propanamine.[1] Researchers must verify the exact isomer required: Amine on C1 (PPA) vs Amine on C2 (Jeffamine-type).[1]

-

Figure 2: Synthetic pathways illustrating the divergence in feedstock (Ethylene Oxide vs. Propylene Oxide) and complexity.

Applications in Drug Development

Linker Chemistry (PROTACs & Conjugates)

-

IPAE: Used as a standard "spacer" to extend a functional group without introducing stereocenters.[1] Ideal for initial SAR (Structure-Activity Relationship) screening where minimizing complexity is desired.[1]

-

PPA: Employed when the linker needs to exert a conformational bias.[1] The methyl group on the spacer can restrict the rotation of the ether chain, potentially locking the active pharmacophore into a preferred conformation.[1]

Fragment-Based Design

Safety & Handling Protocols

Both compounds are primary amines with ether linkages, necessitating strict safety protocols.[1]

References

Methodological & Application

Application Note: High-Efficiency Amidation Protocols for (2-Propoxypropyl)amine Hydrochloride

[1]

Abstract

This technical guide details the optimized protocols for utilizing (2-Propoxypropyl)amine hydrochloride in amide bond formation.[1] Unlike simple alkyl amines, this ether-linked building block offers unique physicochemical properties (improved solubility, modulated lipophilicity) but presents specific synthetic challenges due to its hydrochloride salt form and the steric environment of the ether linkage.[1] This document provides three validated methodologies—HATU-mediated coupling (for high-throughput discovery), T3P® coupling (for scalable, green process chemistry), and Schotten-Baumann acylation (for highly reactive substrates)—along with a critical troubleshooting framework for handling amine salts.[1]

Introduction & Chemical Profile[1][2][3][4][5][6][7][8]

The "Ether Effect" in Medicinal Chemistry

(2-Propoxypropyl)amine is a valuable synthon in drug discovery.[1] The inclusion of the ether oxygen (alkoxy group) adjacent to the amine functionality serves two critical roles compared to a standard alkyl chain:

-

LogP Modulation: It lowers lipophilicity slightly compared to a pure carbon chain, potentially improving metabolic stability.[1]

-

Solubility: The ether oxygen acts as a hydrogen bond acceptor, enhancing aqueous solubility of the final amide scaffold.

The Challenge of the Salt Form

The reagent is supplied as a hydrochloride salt (HCl) to prevent oxidation and improve shelf stability.[1]

-

Problem: The ammonium cation (

) is non-nucleophilic. It cannot attack the electrophilic carbonyl of the carboxylic acid. -

Solution: An in situ "free-basing" strategy is required using a tertiary amine base (DIPEA or TEA) to liberate the reactive free amine (

) without isolating the volatile free base intermediate.[1]

Chemical Specifications

| Property | Data | Note |

| Compound Name | (2-Propoxypropyl)amine Hydrochloride | |

| Structure | Assumed regioisomer based on IUPAC norms | |

| Molecular Weight | ~153.65 g/mol | (Free base MW: ~117.[1]19) |

| Physical State | White to off-white hygroscopic solid | Store in desiccator |

| Solubility | Water, Methanol, DMSO | Poor solubility in pure Et2O/Hexanes |

| pKa (Conj.[1] Acid) | ~9.5 - 10.5 | Requires base with pKa > 10 for deprotonation |

Decision Matrix: Choosing the Right Protocol

Use the following logic flow to select the optimal coupling method for your specific substrate.

Figure 1: Decision tree for selecting the appropriate amidation protocol.

Method A: High-Throughput Discovery (HATU Protocol)

Best for: Valuable substrates, small scale (<100 mg), and ensuring maximum yield.[1]

Mechanism

HATU generates a highly reactive At-ester intermediate.[1] The key to success with the amine HCl salt is the stoichiometry of the base . You need 1 equivalent of base to neutralize the HCl salt, and additional equivalents to activate the carboxylic acid.

Reagents

-

Carboxylic Acid (1.0 equiv)[1]

-

(2-Propoxypropyl)amine HCl (1.2 equiv)[1]

-

HATU (1.2 equiv)[1]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)[1]

-

Solvent: DMF (Anhydrous)[1]

Step-by-Step Protocol

-

Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 eq) in DMF (0.1 M concentration).

-

Base Addition 1: Add DIPEA (2.0 eq) and stir for 2 minutes.

-

Coupling Agent: Add HATU (1.2 eq).[1] The solution should turn yellow/orange.[1] Stir for 10–15 minutes to form the activated ester.

-

Amine Preparation: In a separate vial, dissolve (2-Propoxypropyl)amine HCl (1.2 eq) in minimal DMF + DIPEA (1.5 eq). Note: This pre-neutralization ensures the amine is nucleophilic immediately upon addition.

-

Coupling: Add the Amine solution to the Activated Acid solution.

-

Reaction: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LC-MS.[1]

-

Workup:

Method B: Scalable & Green (T3P Protocol)

Best for: Process scale (>1g), epimerization-prone chiral acids, and easy purification.[1][2] T3P (Propylphosphonic anhydride) by-products are water-soluble.[1][3][4]

Mechanism

T3P acts as a dehydrating agent.[1][4] It requires a base to function but generally shows lower racemization rates than carbodiimides or uronium salts [1].[1]

Reagents

-

Carboxylic Acid (1.0 equiv)[1]

-

(2-Propoxypropyl)amine HCl (1.1 equiv)[1]

-

T3P (50% w/w in EtOAc or DMF) (1.5 equiv)[1]

-

Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)[1]

-

Solvent: EtOAc or 2-MeTHF (Green solvent)[1]

Step-by-Step Protocol

-

Charge: To a reactor/flask, add Carboxylic Acid (1.0 eq), (2-Propoxypropyl)amine HCl (1.1 eq), and solvent (EtOAc).

-

Base Addition: Cool to 0°C. Add Pyridine (3.0 eq) dropwise. Exotherm expected due to HCl neutralization.

-

T3P Addition: Add T3P solution (1.5 eq) dropwise over 10 minutes.

-

Reaction: Allow to warm to RT. Stir for 2–4 hours.

-

Self-Validating Workup:

Method C: Traditional Acylation (Acid Chloride)

Best for: Simple, non-sensitive acids or when the acid chloride is commercially available.[1]

Protocol

-

Preparation: Dissolve (2-Propoxypropyl)amine HCl (1.0 eq) in DCM (Dichloromethane).

-

Neutralization: Add Triethylamine (TEA) (2.5 eq). Stir for 10 mins.

-

Addition: Cool to 0°C. Add Acid Chloride (1.0 eq) dropwise.

-

Reaction: Stir 1 hour at 0°C, then 2 hours at RT.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield (<30%) | Incomplete neutralization of HCl salt. | Increase DIPEA/TEA to 4.0 equivalents. Ensure the amine is fully dissolved before adding to the activated ester.[1] |

| Precipitate in Reaction | Amine HCl salt is insoluble in DCM/EtOAc.[1] | Switch solvent to DMF or DMSO.[1] Or, pre-dissolve the amine salt in water (Schotten-Baumann biphasic conditions).[1] |

| Racemization | High basicity of DIPEA promoting proton abstraction. | Switch to Method B (T3P) and use Pyridine (weaker base) at 0°C. |

| Impurity: N-Acyl Urea | Rearrangement of EDC/DCC intermediate.[1] | Switch to HATU or T3P. If using EDC, ensure HOBt or HOAt is added.[1] |

References

-

Dunetz, J. R., et al. (2011).[1][2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Available at: [Link][1]

-

Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[1] Available at: [Link]

-

Montalbetti, C. A., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling."[4] Tetrahedron. Available at: [Link][1]

-

PubChem. "Propylamine hydrochloride Compound Summary."[1] (Used as proxy for general amine salt properties).[1] Available at: [Link][1]

Sources

- 1. HATU - Wikipedia [en.wikipedia.org]

- 2. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Lab Reporter [fishersci.dk]

reductive amination protocols for 2-propoxypropan-1-amine

Application Note: Reductive Amination Protocols for 2-Propoxypropan-1-amine

Part 1: Executive Summary & Strategic Analysis

Subject Molecule: 2-Propoxypropan-1-amine

CAS: 41063-54-9 (Generic isomer) / 907544-43-8 (S-isomer HCl)

Structure:

Core Directive:

This guide provides field-validated protocols for utilizing 2-propoxypropan-1-amine in reductive amination reactions. Unlike simple alkyl amines, the presence of the

Key Technical Challenges:

- -Branching Sterics: The propoxy group at the C2 position creates moderate steric bulk, potentially slowing imine formation compared to linear amines (e.g., n-propylamine).

-

Chelation Effects: The ether oxygen can coordinate with Lewis acids (e.g.,

), necessitating adjusted stoichiometry in catalyzed protocols. -

Volatility: The free base is relatively volatile; protocols must account for mass loss during concentration.

Part 2: Chemical Compatibility & Mechanism

The reductive amination of 2-propoxypropan-1-amine proceeds via the formation of a hemiaminal, followed by dehydration to an imine (Schiff base), and subsequent reduction to the secondary amine.

Mechanism Visualization:

Caption: Mechanistic pathway for the reductive amination of 2-propoxypropan-1-amine. Note the reversibility of the imine formation, necessitating a reducing agent that selectively targets the imine/iminium species.

Part 3: Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB) – The "Gold Standard"

Best for: Aldehydes and reactive ketones. High chemoselectivity, mild conditions.[1]

Rationale: STAB (

Reagents:

-

Substrate: Aldehyde/Ketone (1.0 equiv)

-

Amine: 2-Propoxypropan-1-amine (1.1 – 1.2 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

-

Acid Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv) – Critical for ketones to promote iminium formation.

Step-by-Step Protocol:

-

Preparation: In a flame-dried reaction vial equipped with a stir bar, dissolve the Aldehyde/Ketone (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M).

-

Amine Addition: Add 2-propoxypropan-1-amine (1.2 mmol, 1.2 equiv).

-

Note: If using the HCl salt of the amine, add 1.2 equiv of DIPEA to liberate the free base in situ.

-

-

Acid Activation (Optional but Recommended): Add Acetic Acid (1.0 mmol, 1.0 equiv). Stir at room temperature for 15–30 minutes to establish the imine equilibrium.

-

Checkpoint: For hindered ketones, extend this time to 2 hours or add 3Å molecular sieves.

-

-

Reduction: Cool the mixture to 0°C (optional, often run at RT). Add STAB (1.5 mmol, 1.5 equiv) in one portion.

-

Reaction: Stir at room temperature under nitrogen/argon.

-

Time: Aldehydes: 1–4 hours. Ketones: 12–24 hours.

-

Monitoring: TLC or LC-MS. Look for disappearance of the carbonyl peak.[2]

-

-

Quench: Quench by adding saturated aqueous

solution (5 mL). Stir vigorously for 15 minutes until gas evolution ceases. -

Workup: Extract with DCM (

mL). Wash combined organics with brine. Dry over-

Caution: Do not apply high vacuum/heat for prolonged periods if the product MW is low (<200), as the amine may be volatile.

-

Method B: Titanium(IV) Isopropoxide /

Best for: Sterically hindered ketones or electron-deficient amines. The Ti-Lewis acid forces imine formation.

Rationale: The

Reagents:

-

Substrate: Ketone (1.0 equiv)

-

Amine: 2-Propoxypropan-1-amine (1.5 equiv)

-

Lewis Acid: Titanium(IV) isopropoxide (

) (1.5 – 2.0 equiv) -

Reductant: Sodium Cyanoborohydride (

) (2.0 equiv) or -

Solvent: Methanol (MeOH) or THF[3]

Step-by-Step Protocol:

-

Imine Formation: In a dry flask, combine the Ketone (1.0 mmol) and 2-propoxypropan-1-amine (1.5 mmol) neat (no solvent) or in minimal dry THF (1 mL).

-

Titanium Addition: Add

(2.0 mmol) dropwise.-

Observation: The solution may become viscous or change color.

-

-

Incubation: Stir the mixture at room temperature for 4–12 hours.

-

Why? This drives the equilibrium to the imine species completely.

-

-

Dilution & Reduction: Dilute the reaction mixture with Methanol (5 mL) or Ethanol. (Caution: Exothermic). Add

(2.0 mmol) carefully. -

Reaction: Stir for 4–8 hours at room temperature.

-

Quench (Critical): Add water (1 mL) to hydrolyze the titanium salts. A heavy white precipitate (

) will form. -

Filtration: Filter the suspension through a pad of Celite. Wash the pad with MeOH/DCM.

-

Workup: Concentrate the filtrate. Redissolve in EtOAc/DCM and wash with 1N NaOH (to remove residual Ti/Boron species) and brine.

Part 4: Data Summary & Troubleshooting

Comparative Method Analysis:

| Feature | Method A (STAB) | Method B (Ti-Mediated) | Method C (Cat. Hydrogenation) |

| Primary Use | Aldehydes, Unhindered Ketones | Hindered Ketones, Weak Nucleophiles | Scale-up, Benzyl Deprotection |

| Reagent Cost | Moderate | Moderate | Low (H2 gas), High (Catalyst) |

| Water Tolerance | Moderate | Low (Ti is water sensitive) | High |

| Side Reactions | Minimal (Direct reduction of C=O is rare) | Alcohol formation if reduction is too fast | Hydrogenolysis of sensitive groups |

| Workup | Simple (Aq. extraction) | Complex (Filtration of Ti salts) | Filtration of catalyst |

Troubleshooting Guide:

-

Problem: Low Conversion of Ketone.

-

Cause: Steric hindrance from the

-propoxy group preventing imine attack. -

Solution: Switch to Method B (Ti-mediated) or use Microwave irradiation (80°C, 30 min) during the imine formation step before adding reductant.

-

-

Problem: Dialkylation (Bis-alkylation).

-

Cause: The primary amine product reacts with a second equivalent of aldehyde.

-

Solution: Use an excess of the amine (1.5–2.0 equiv) relative to the aldehyde. Add the aldehyde slowly to the amine/reductant mixture.

-

-

Problem: Product Volatility.

-

Cause: Low molecular weight of the secondary amine.

-

Solution: Isolate the product as the Hydrochloride (HCl) or Oxalate salt immediately after workup. Treat the ether solution with 2M HCl in ether/dioxane to precipitate the solid salt.

-

Part 5: Synthesis of the Reagent (Autonomy)

If 2-propoxypropan-1-amine is not commercially available, it can be synthesized via:

Route: Reductive Amination of 2-propoxypropanal with Ammonia.

-

Precursor: 2-Propoxypropanal (CAS 16634-58-3).

-

Conditions: React 2-propoxypropanal with Ammonium Acetate (

, 10 equiv) and -

Purification: Acid-base extraction.

Alternatively, ring opening of 2-methylaziridine with propanol (less regioselective) or etherification of 1-amino-2-propanol (requires N-protection).

Part 6: References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

-

Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, vol. 93, no. 12, 1971, pp. 2897-2904. Link

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554. Link

-

NIST Chemistry WebBook. "2-Propanol, 1-propoxy- (Precursor Data)." National Institute of Standards and Technology. Link

Sources

preparation of free base (2-Propoxypropyl)amine from hydrochloride salt

Application Note: Quantitative Liberation and Isolation of (2-Propoxypropyl)amine Free Base

Executive Summary

This application note details the protocol for the preparation of free base (2-Propoxypropyl)amine (CAS: Analogous to 41063-46-1) from its hydrochloride salt. While hydrochloride salts are preferred for storage due to their oxidative stability and crystallinity, the free base form is required for nucleophilic substitutions, reductive aminations, or use as a ligand.

This guide utilizes a Biphasic Alkaline Extraction method. Unlike ion-exchange chromatography, this method is scalable, cost-effective, and minimizes solvent waste. The protocol leverages the "salting-out" effect to maximize recovery of the ether-amine, which possesses moderate water solubility.

Scientific Background & Mechanistic Rationale

The Acid-Base Equilibrium

The liberation of the amine relies on the Henderson-Hasselbalch equation. The pKa of a primary alkoxy-amine (like 2-propoxypropylamine) is approximately 9.8 – 10.2 .

To achieve quantitative recovery (>99.9% free base), the aqueous pH must be adjusted to at least 2 units above the pKa.

-

Target pH: > 12.5

-

Reagent: Sodium Hydroxide (NaOH) is preferred over weak bases (like bicarbonate) to ensure complete deprotonation and suppression of the ammonium species.

Phase Partitioning (LogP)

(2-Propoxypropyl)amine contains an ether linkage and a propyl chain, giving it amphiphilic character.

-

Challenge: The ether oxygen accepts hydrogen bonds from water, increasing aqueous solubility compared to pure alkyl amines.

-

Solution: We utilize Brine (Saturated NaCl) during extraction. This increases the ionic strength of the aqueous phase, disrupting the hydration shell around the amine and forcing it into the organic phase (Salting-Out Effect).

Materials & Equipment

| Component | Grade/Specification | Function |

| Precursor | (2-Propoxypropyl)amine HCl | Starting Material |

| Base | NaOH (5M or pellets) | Deprotonation Agent |

| Solvent | MTBE (Methyl tert-butyl ether) or DCM | Extraction Solvent (MTBE preferred for safety) |

| Additives | NaCl (Saturated Brine) | Phase separation enhancer (Salting out) |

| Drying Agent | Anhydrous | Water removal |

| Equipment | Rotovap, pH strips (0-14), Separatory Funnel | Isolation |

Experimental Protocol

Step 1: Dissolution and Basification

-

Weigh the (2-Propoxypropyl)amine HCl salt into a suitably sized Erlenmeyer flask.

-

Dissolve in a minimum volume of Deionized Water (approx. 3 mL per gram of salt).

-

Note: Keep the volume low to maximize the concentration gradient later.

-

-

Place the flask in an ice-water bath (0–5°C). The neutralization reaction is exothermic.

-

Slowly add 5M NaOH dropwise with stirring.

-

Critical Control Point: Monitor pH. Continue addition until pH reaches 13–14 . The solution may become cloudy as the free base oils out.[1]

Step 2: Biphasic Extraction

-

Transfer the basic aqueous mixture to a separatory funnel.

-

Add MTBE (approx. 2x the volume of the aqueous layer).

-

Why MTBE? It forms a distinct layer, does not form emulsions easily with amines, and has a low boiling point (55°C) for easy removal.

-

-

Shake vigorously for 2 minutes, venting frequently.

-

Allow layers to separate.

-

Top Layer: Organic (Product)

-

Bottom Layer: Aqueous (Waste salts)

-

-

Optimization: Drain the aqueous layer and re-extract it 2 more times with fresh MTBE to recover any dissolved amine.

-

Combine all organic extracts.

Step 3: Washing and Drying

-

Wash the combined organic layer once with Saturated Brine (NaCl) . This removes trapped water and residual NaOH.

-

Transfer the organic layer to a clean flask.

-

Add Anhydrous Sodium Sulfate (

) .-

Standard: Use approx. 1-2 g per 50 mL of solvent.

-

Duration: Let sit for 10–15 minutes. The solution should be crystal clear.

-

Step 4: Isolation

-

Filter off the drying agent into a pre-weighed round-bottom flask.

-

Concentrate via Rotary Evaporation .

-

Bath Temp: 35–40°C.

-

Pressure: Moderate vacuum (start at 300 mbar, lower to 50 mbar).

-

Caution: (2-Propoxypropyl)amine has a boiling point estimated around 130–140°C. Do not use high vacuum (<10 mbar) for prolonged periods, or product loss may occur.

-

-

Obtain the Yield and store the clear, colorless liquid under Nitrogen/Argon at 4°C.

Process Visualization

Workflow Diagram

Figure 1: Step-by-step workflow for the liberation of the free base amine.

Equilibrium Logic

Figure 2: Chemical species dominance based on pH adjustment.

Quality Control & Validation

| Test | Expected Result | Troubleshooting |

| Appearance | Clear, colorless to pale yellow liquid.[2] | If cloudy, water is present.[1] Re-dry with |

| 1H NMR ( | Distinct shift of | If broad peaks remain > 7 ppm, residual salt exists. |

| Silver Nitrate Test | Negative (No precipitate). | If white ppt forms, chloride ions are present (wash organic layer again). |

Safety & Hazards

-

Corrosivity: Free base amines are caustic and can cause skin burns. Wear nitrile gloves and eye protection.

-

Flammability: MTBE and the amine itself are flammable. Work in a fume hood away from ignition sources.

-

Storage: Amines react with atmospheric

to form carbamates (white crust). Store in tightly sealed vials, preferably under inert gas.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for Propylamine derivatives. Retrieved from [Link]

-

Reich, H. J., & Bordwell, F. G. (n.d.). pKa Data Compilation. University of Wisconsin-Madison. Retrieved from [Link]

Sources

ether-amine linkers in drug discovery libraries

Introduction

In modern drug discovery—particularly within Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and DNA-Encoded Libraries (DELs)—the linker is no longer a passive spacer; it is a determinant of thermodynamic stability, solubility, and cell permeability.

Ether-amine linkers represent a critical structural motif (

This guide provides a comprehensive technical workflow for designing and synthesizing ether-amine linkers, focusing on their application in high-throughput library generation.

Strategic Design: The Physicochemical Balance

The selection of an ether-amine linker is rarely arbitrary. It is a calculated decision to modulate the "chameleonic" properties of a drug candidate—ensuring solubility in assay media (aqueous) while maintaining permeability through lipid bilayers.

Comparative Profiling of Linker Classes

| Property | Alkyl Chains | PEG (Polyethylene Glycol) | Ether-Amine (Hybrid) |

| Solubility (Aq) | Low | High | Moderate-High |

| Permeability | High | Low (High TPSA) | Tunable (via amine masking) |

| Conformation | Flexible/Lipophilic | Flexible/Hydrophilic | Semi-Rigid (H-bond networks) |

| Metabolic Stability | High (Oxidation prone) | Low (Oxidative cleavage) | Moderate (Amine dependent) |

| Basicity (pKa) | Neutral | Neutral | Basic (Lysosomal trapping risk) |

Design Decision Logic

The following decision tree illustrates when to deploy an ether-amine linker versus standard alternatives.

Figure 1: Decision matrix for selecting ether-amine linkers based on warhead lipophilicity and permeability requirements.

Synthetic Protocols

The synthesis of ether-amine linkers in a library context typically relies on Reductive Amination . This pathway is preferred over direct alkylation due to its suppression of over-alkylation (quaternization) and its compatibility with parallel synthesis platforms.

Protocol A: Modular Reductive Amination (Solution Phase)

Best for: PROTAC linker synthesis and Fragment-Based Drug Discovery (FBDD).

Reagents:

-

Amine Component: Primary or secondary amine building block (

equiv). -

Carbonyl Component: Ether-containing aldehyde/ketone (

equiv). -

Reducing Agent: Sodium Triacetoxyborohydride (STAB,

) or Sodium Cyanoborohydride ( -

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

-

Acid Catalyst: Acetic Acid (AcOH).

Step-by-Step Methodology:

-

Imine Formation (Equilibrium):

-

Dissolve the Amine (

) and Ether-Aldehyde ( -

Add AcOH (

equiv).[2] Note: Acid promotes protonation of the carbonyl oxygen, facilitating nucleophilic attack. -

Stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: If using a secondary amine or sterically hindered ketone, add

molecular sieves to scavenge water and drive imine formation.

-

-

Reduction:

-

Add STAB (

equiv, -

Stir at RT for 2–16 hours under nitrogen atmosphere.

-

Why STAB? It is less toxic than cyanoborohydride and mild enough to not reduce aldehydes/ketones directly, ensuring only the iminium ion is reduced.

-

-

Quench & Workup:

-

Quench with saturated aqueous

( -

Extract with DCM (

). -

Dry organic layer over

, filter, and concentrate.

-

-

Purification:

-

Purify via Flash Column Chromatography (Gradient: 0–10% MeOH in DCM with 1%

to prevent streaking of the basic amine).

-

Protocol B: DNA-Compatible On-DNA Synthesis

Best for: DNA-Encoded Libraries (DEL).[3][4]

Reagents:

-

DNA-Headpiece-Amine: (

in water). -

Ether-Aldehyde: (

in DMA/DMSO). -

Reducing Agent:

(Sodium Cyanoborohydride).[1] Note: STAB is not stable in water. -

Buffer:

Acetate Buffer (pH 5.5).

Workflow:

-

Combine DNA-Amine (aqueous) with Acetate Buffer.

-

Add Ether-Aldehyde (in DMSO, final DMSO conc.

). -

Add

( -

Incubate at

for 2 hours. -

Ethanol Precipitation: Add

volume of

Mechanistic Visualization

The following diagram outlines the reductive amination pathway, highlighting the critical "Iminium Ion" intermediate which is the distinct target of the hydride donor.

Figure 2: Mechanistic pathway of reductive amination for ether-amine synthesis. The formation of the Iminium Ion is the rate-determining step for reduction.

Troubleshooting & Quality Control

Even with robust protocols, library synthesis can fail. Use this diagnostic table to resolve common issues.

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Wet solvents/reagents preventing imine formation. | Add activated |

| Dialkylation (Tertiary Amine) | Amine is too nucleophilic; excess aldehyde. | Ensure strict 1:1 stoichiometry or use a slow addition of the aldehyde. |

| Product is an Oil/Gum | Residual acetic acid or salt formation. | Perform a "Free Base" wash: Dissolve in DCM, wash with |

| DNA Degradation (DEL) | pH dropped below 4.0 during reaction. | Verify Acetate Buffer capacity. Do not use STAB in aqueous DNA reactions (creates high acidity). |

| LCMS: M+14 or M+28 peaks | Methylation/Ethyl formation. | Check solvent purity. DCM/DCE can react with amines over long periods. Use fresh solvents. |

References

-

Troup, R. I., et al. (2020).[] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]

-

Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Journal of Organic Chemistry.[2] [Link]

-

Franzini, R. M., et al. (2014). A systematic analysis of the stability of DNA-encoded libraries. Bioconjugate Chemistry.[6][7] [Link]

-

Bemis, G. W., & Murcko, M. A. (1996). The properties of known drugs.[2][8] 1. Molecular frameworks. Journal of Medicinal Chemistry.[9] [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. DNA Encoded Libraries: Principle of DNA-Compatible Chemical Reactions for High-Throughput Small Molecule Discovery - vipergen [vipergen.com]

- 4. researchgate.net [researchgate.net]

- 6. purepeg.com [purepeg.com]

- 7. chempep.com [chempep.com]

- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 9. researchgate.net [researchgate.net]

Application Note: High-Efficiency Nucleophilic Substitution Protocols for (2-Propoxypropyl)amine

Topic: reaction conditions for (2-Propoxypropyl)amine nucleophilic substitution Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Molecule Profile

This guide details the optimized reaction conditions for (2-Propoxypropyl)amine (also known as 2-propoxypropan-1-amine) in nucleophilic substitution workflows. A versatile

The presence of the ether oxygen at the

Chemical Profile

| Property | Specification |

| IUPAC Name | 2-propoxypropan-1-amine |

| Common Name | (2-Propoxypropyl)amine |

| CAS (HCl Salt) | 883533-22-0 |

| Structure | |

| Molecular Weight | 117.19 g/mol (Free base) |

| Key Functionality | Primary Amine (Nucleophile), Ether (Solubility Modulator) |

| Solubility | Miscible in water, alcohols, DMSO, DMF, DCM.[1][2] |

Strategic Reaction Planning

Successful substitution with (2-Propoxypropyl)amine depends on matching the reaction class to the electrophile's nature. The following decision matrix outlines the optimal pathways.

Decision Matrix: Reaction Pathway Selection

Figure 1: Decision tree for selecting reaction conditions based on the electrophilic partner.

Detailed Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Application: Synthesis of amino-heterocycles (e.g., aminopyrimidines, pyridines) for kinase inhibitors or GPCR ligands. Mechanism: Addition-Elimination. The amine attacks the electron-deficient aromatic ring, displacing a halogen.

Reagents & Setup

-

Substrate: 4-Chloropyrimidine derivative (or similar activated heteroaryl halide).

-

Nucleophile: (2-Propoxypropyl)amine (1.2 equivalents).

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 equivalents). -

Solvent: DMSO (Dimethyl sulfoxide) or NMP (

-Methyl-2-pyrrolidone). Note: For less activated substrates, use n-Butanol. -

Temperature: 80°C – 120°C.

Step-by-Step Procedure

-

Preparation: In a 20 mL scintillation vial or round-bottom flask, dissolve 1.0 mmol of the aryl halide in 3.0 mL of anhydrous DMSO.

-

Addition: Add 2.0 mmol (approx. 350 µL) of DIPEA. Stir for 2 minutes.

-

Nucleophile Introduction: Add 1.2 mmol of (2-Propoxypropyl)amine dropwise.

-

Critical: If using the HCl salt of the amine, increase DIPEA to 3.0 equivalents to ensure free base formation.

-

-

Reaction: Seal the vessel and heat to 85°C. Monitor by LC-MS at 1 hour and 4 hours.

-

Checkpoint: If conversion is <50% after 4 hours, increase temperature to 110°C.

-

-

Work-up:

-

Purification: Flash chromatography (Hexane/Ethyl Acetate gradient).

Why this works: The

Protocol B: Controlled Alkylation (Mono-alkylation)

Application: Attaching the amine to an alkyl linker without forming tertiary amines or quaternary salts. Challenge: Primary amines are prone to over-alkylation because the secondary amine product is often more nucleophilic than the starting material.

Reagents & Setup

-

Substrate: Primary alkyl bromide or iodide (R-CH2-Br).

-

Nucleophile: (2-Propoxypropyl)amine (5.0 – 10.0 equivalents ).

-

Base: Potassium Carbonate (

) (2.0 equivalents, anhydrous, granular). -

Solvent: Acetonitrile (MeCN) or THF.

-

Temperature: Room Temperature (20–25°C).

Step-by-Step Procedure

-

Amine Solution: Dissolve 5.0 mmol (large excess) of (2-Propoxypropyl)amine in 10 mL of MeCN. Add 2.0 mmol of

. -

Electrophile Addition: Dissolve 1.0 mmol of the alkyl halide in 2 mL of MeCN.

-

Controlled Addition: Add the alkyl halide solution dropwise to the vigorously stirring amine suspension over 30 minutes.

-

Reaction: Stir at room temperature for 12–16 hours.

-

Work-up:

-

Filter off the solid

. -

Concentrate the filtrate to remove the solvent and the bulk of the excess amine (boiling point of amine is relatively low, facilitating removal).

-

Purification Note: If excess amine remains, dissolve residue in DCM and wash with pH 5.5 phosphate buffer (selectively protonates the highly basic excess primary amine if the product

allows, otherwise use column chromatography).

-

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield ( | Substrate deactivation or hydrolysis. | Switch solvent to anhydrous NMP; increase temp to 120°C; use microwave irradiation (140°C, 20 min). |

| Over-alkylation ( | Excess amine ratio too low. | Increase amine equivalents to 10x; switch to Reductive Amination (Aldehyde + Amine + |

| Emulsion during Work-up | Amphiphilic nature of ether amine. | Saturate aqueous layer with NaCl; use DCM/IPA (3:1) as extraction solvent.[3] |